3-Bromo-6-fluoro-2-methoxyphenol
Overview
Description
3-Bromo-6-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6BrFO2 . It has a molecular weight of 221.03 and is solid in physical form . The compound is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Bromo-6-fluoro-2-methoxyphenol is 1S/C7H6BrFO2/c1-11-7-4 (8)2-3-5 (9)6 (7)10/h2-3,10H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-6-fluoro-2-methoxyphenol is a solid compound . It has a molecular weight of 221.03 and is stored at a temperature of 2-8°C .Scientific Research Applications
Antibacterial and Antioxidant Properties
Bromophenols isolated from marine sources, such as the red alga Rhodomela confervoides, have shown promising antibacterial and antioxidant activities. Compounds structurally similar to 3-Bromo-6-fluoro-2-methoxyphenol have been identified with moderate to high activity against various bacterial strains. Furthermore, these compounds exhibited potent antioxidant activities, comparable to standard antioxidants, suggesting their potential in preventing oxidative deterioration of food (Xu et al., 2003); (Li et al., 2011).
Enzyme Inhibitory Effects
Research into the synthesis and carbonic anhydrase inhibitory properties of bromophenol derivatives, including natural products, has identified several compounds with promising inhibitory activities. These studies highlight the potential of bromophenols in developing new therapeutics for conditions such as glaucoma, epilepsy, and osteoporosis. Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols demonstrated significant enzyme inhibitory actions, including against acetylcholinesterase and carbonic anhydrase, suggesting their use as leads for novel drug candidates (Balaydın et al., 2012); (Öztaşkın et al., 2017).
Fluorescent Labeling Applications
Bromophenol derivatives have also been explored for their utility in fluorescent labeling, particularly for the analysis of biologically active compounds. The synthesis and application of bromophenol-based reagents for the HPLC analysis of carboxylic acids demonstrate the potential of these compounds in enhancing detection sensitivity and specificity in various analytical applications (Gatti et al., 1992).
Safety and Hazards
Mechanism of Action
Target of Action
Based on its chemical structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It’s known that brominated and fluorinated aromatic compounds often interact with their targets through processes such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s plausible that it could influence pathways involving aromatic compounds, given its structural features .
Pharmacokinetics
Its bioavailability would likely be influenced by factors such as its degree of solubility, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
Result of Action
Given its chemical structure, it may potentially cause changes in the function or expression of proteins or enzymes that interact with aromatic compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromo-6-fluoro-2-methoxyphenol. For instance, its reactivity might be affected by the pH of its environment, while its stability could be influenced by temperature and light exposure .
properties
IUPAC Name |
3-bromo-6-fluoro-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIXCZVNHCCENH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680247 | |
Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1026796-50-8 | |
Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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